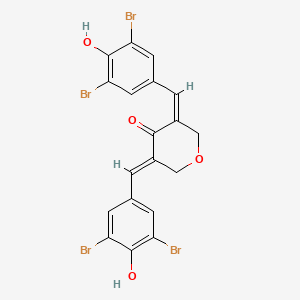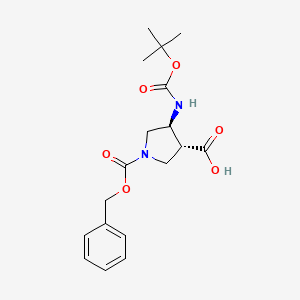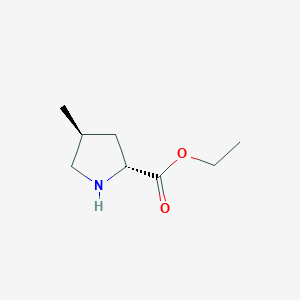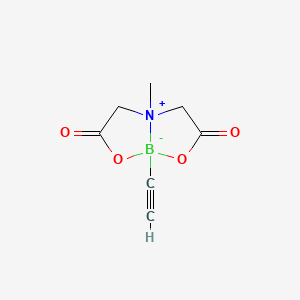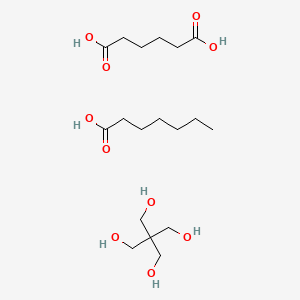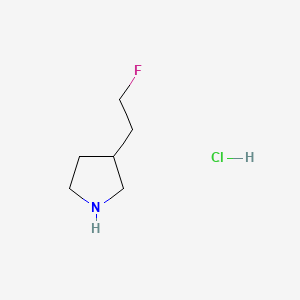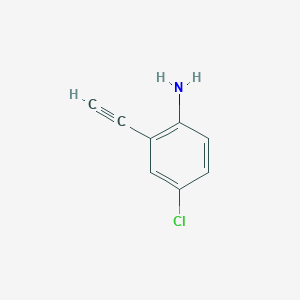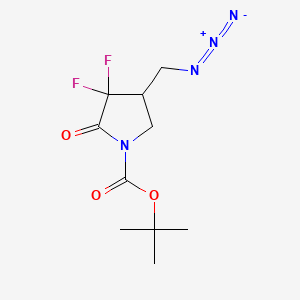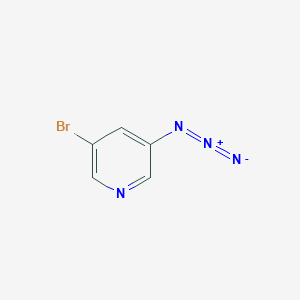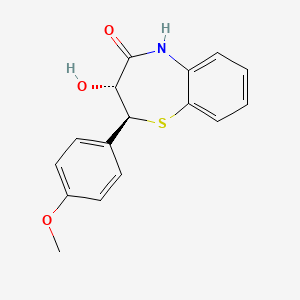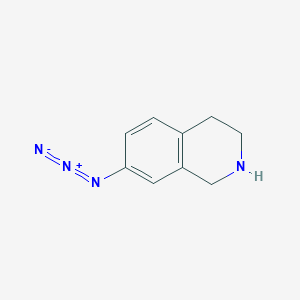
7-Azido-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Azido-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable leaving group at the seventh position is replaced by an azido group using sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions .
Industrial Production Methods: While specific industrial production methods for 7-Azido-1,2,3,4-tetrahydroisoquinoline are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety measures are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions: 7-Azido-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Substitution: The azido group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Substitution: Sodium azide (NaN₃), dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 7-Amino-1,2,3,4-tetrahydroisoquinoline.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Azido-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Biology: Potential use in bioconjugation techniques where the azido group can be selectively targeted for labeling biomolecules.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of 7-Azido-1,2,3,4-tetrahydroisoquinoline largely depends on the specific application and the chemical transformations it undergoes. For instance, in biological systems, the azido group can be reduced to an amine, which may interact with various molecular targets such as enzymes or receptors. The triazole derivatives formed through cycloaddition reactions can also exhibit unique binding properties to biological targets, influencing pathways involved in cell signaling and metabolism .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its neuroprotective and neurotoxic properties.
7-Amino-1,2,3,4-tetrahydroisoquinoline: The reduced form of 7-Azido-1,2,3,4-tetrahydroisoquinoline.
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its neurotoxic effects and relevance in Parkinson’s disease research.
Uniqueness: this compound is unique due to the presence of the azido group, which allows for versatile chemical modifications and applications in click chemistry. This distinguishes it from other tetrahydroisoquinoline derivatives that may not possess such reactive functional groups .
Properties
IUPAC Name |
7-azido-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5,11H,3-4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVOUQARSPQBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[rel-(2R,8S)-2-methoxy-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B8242540.png)
![Benzene, [(3-cyclohexen-1-yloxy)methyl]-](/img/structure/B8242541.png)
